Home > Products > Screening Compounds P87852 > (1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine
(1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine - 828241-99-2

(1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine

Catalog Number: EVT-354322
CAS Number: 828241-99-2
Molecular Formula: C10H10F3N3
Molecular Weight: 229.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, complexity, isotope atom count, and more .

2-((1H-benzo[d]imidazol-2-yl)thio)acetic acid

  • Compound Description: This compound serves as a precursor in synthesizing various quinazolinone derivatives with potential anticancer activity. []
  • Relevance: This compound shares the core structure of 1H-benzo[d]imidazole with (1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine. The variations lie in the substituents attached to this core. While the related compound features a thioacetic acid group at the 2-position of the benzimidazole ring, (1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine has a methanamine group at the same position and additional methyl and trifluoromethyl substituents on the benzene ring. []

2-[1-(1H-benzimidazol-2-yl)-ethylsulfanyl]-3H-quinazolin-4-one

  • Compound Description: This compound, synthesized using 2-((1H-benzo[d]imidazol-2-yl)thio)acetic acid, demonstrates potential anticancer activity based on molecular docking studies. []
  • Relevance: Although this compound incorporates the 1H-benzimidazol-2-yl moiety present in (1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine, it diverges significantly in its structure due to the presence of a quinazolinone ring system. This quinazolinone system is linked to the benzimidazole core via an ethylsulfanyl bridge. []

(1-methyl-1H-benzo[d]imidazol-2-yl)methanol

  • Compound Description: This compound acts as a ligand, forming cobalt(II) complexes. These complexes are investigated for their antioxidant activity using DPPH radical scavenging assays. []

2-(4-(4-(5-(2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamido)-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexyl) acetic acid

  • Compound Description: This compound is a novel diacylglyceride acyltransferase-1 (DGAT-1) inhibitor, potentially applicable in treating metabolic disorders like obesity, insulin resistance, and type II diabetes. [, ]
  • Relevance: This compound exhibits structural similarity to (1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine due to the presence of a 1H-benzo[d]imidazol-2-yl core. Notably, both compounds share a trifluoromethyl group, although located at different positions on their respective structures. [, ]

3-((1H-Benzo[d]imidazol-2-yl)methyl)-2-phenylquinazolin-4(3H)-one

  • Compound Description: This compound serves as a base structure for synthesizing derivatives evaluated for cytotoxic activity against the MCF-7 breast cancer cell line. []

(E)-2-{2-[1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethylidene]hydrazinyl}benzo[d]thizole

  • Compound Description: This compound acts as a ligand, forming a Co(III) coordination polymer. This polymer and the free ligand were investigated for their antioxidant activity. []
  • Relevance: This compound and (1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine share the 1-methyl-1H-benzo[d]imidazol-2-yl moiety as a common structural feature. They differ in their substituents and the presence of a benzo[d]thiazole ring system connected to the benzimidazole via a hydrazinyl bridge in (E)-2-{2-[1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethylidene]hydrazinyl}benzo[d]thizole. []

2-(((6-chloro-1H-benzo[d]imidazol-2-yl)methyl)amino)acetic acid (Cl-BIGH)

  • Compound Description: This tridentate ligand forms copper(II) mixed-ligand complexes, which have been investigated for their DNA-binding, DNA-cleaving, antibacterial, and in vitro cytotoxicity properties. []

2-(1-methyl-1H-benzo[d]imidazol-2-yl)aniline

  • Compound Description: This compound acts as a ligand, forming a zinc(II) complex. []
  • Relevance: This compound shares the 1-methyl-1H-benzo[d]imidazol-2-yl core with (1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine. The difference lies in the substituent at the 2-position of the benzimidazole ring, where it has an aniline group, while (1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine has a methanamine group and a trifluoromethyl group on the benzene ring. []

2-(1‐Methyl‐1H‐benzo[d]imidazol‐2‐yl)‐2‐nitrosoacetonitrile

  • Compound Description: This compound is a reagent used in the synthesis of benzimidazo[1,2-a]piperazine derivatives. []

2-methoxy-6-(((2-(1-methyl-1H-benzo[d] imidazol-2-yl)phenyl)imino)methyl)phenol

  • Compound Description: This compound was crystallized and structurally characterized. []
  • Compound Description: This compound serves as a versatile precursor for synthesizing various heterocyclic compounds, including pyrazole, thiazole, 1,3,4-thiadiazole, and polysubstituted thiophene derivatives. []

4-chloro-5-methyl-N-(5-R1-1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamides

  • Compound Description: This compound series represents a group of benzenesulfonamide derivatives that show antitumor activity. []
  • Relevance: These compounds share the core structure of a substituted benzimidazole ring with (1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine. Variations exist in the substituents on the benzimidazole and the presence of a benzenesulfonamide group. Specifically, these compounds have a chlorine atom at position 4 and a methyl group at position 5 of the benzene ring, which are not present in (1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine. Additionally, they have a variable R1 substituent at position 5 of the benzimidazole, while (1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine has a trifluoromethyl group at this position. []

5-(1H-benzo[d] imidazol-2-yl) methyl)-3-(3,5-dimethyl-4-isoxazolyl)-2-aryl-thiazolidin-4-ones

  • Compound Description: This group of compounds has been synthesized and evaluated for their anti-inflammatory and analgesic activities. []
  • Relevance: These compounds, although structurally distinct from (1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine due to the presence of isoxazolyl and thiazolidinone rings, share the common feature of incorporating a 1H-benzo[d]imidazol-2-yl unit within their structure. This shared unit suggests a potential structural relationship and possible similarities in their chemical properties. []

4-methyl-6-(1-methyl-1H-benzo(d) imidazol-2-yl)-2-propyl-1H-benzo(d)imidazole

  • Compound Description: This compound serves as a base structure for synthesizing bis-benzimidazole derivatives explored for their in vitro cytotoxic activity against PC-3 and VERO human cancer cell lines. []
  • Relevance: This compound shares a significant structural resemblance to (1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine as they both belong to the bis-benzimidazole class. The primary distinction lies in the absence of a trifluoromethyl group and the presence of a propyl substituent at position 2 of the second benzimidazole ring in this compound. []

3-((2-(1H-benzo[d]imidazol-2-yl)phenylimino)methyl)benzene-1,2-diol

  • Compound Description: This compound acts as a fluorescent chemosensor for the highly selective detection of Hg2+ ions in semi-aqueous media. []
  • Relevance: This compound and (1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine share the 1H-benzo[d]imidazol-2-yl moiety as a common structural feature. The main differences are the presence of a benzene-1,2-diol group linked to the benzimidazole through a phenylimino methane bridge in this compound. []

3-(1H-benzo[d]imidazol-2-yl)anilines

  • Compound Description: This compound class represents a novel series of non-nucleoside PRMT5 inhibitors identified through molecular docking-based virtual screening. []
  • Relevance: (1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine and these compounds share the 1H-benzo[d]imidazol-2-yl structural motif. The main difference lies in the presence of an aniline group attached to the 3-position of the benzimidazole ring in these compounds, which is absent in (1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine. []

2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl) pyrimidin-2-yl)thio)-N-methylacetamide

  • Compound Description: This compound was synthesized and assessed for its antimicrobial activity in comparison to standard antibiotics Chloramphenicol and Amphotericin B. []
  • Compound Description: This compound is an orally efficacious inhibitor of insulin-like growth factor-1 receptor kinase with broad-spectrum in vivo antitumor activity. []

1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398)

  • Compound Description: CM398 is a highly selective sigma-2 receptor ligand with potential antinociceptive effects. []

N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl) benzamide/benzenesulfonamide derivatives

  • Compound Description: These compounds have been synthesized and investigated for their anticancer properties. []

5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-3-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-1H-indazole enantiomers

  • Compound Description: These enantiomers are inhibitors of FGFR1. []

6-(but-3-en-1-yl)-4-(1-methyl-6-(morpholine-4-carbonyl)-1H-benzo[d]imidazol-4-yl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (Cpd27)

  • Compound Description: Cpd27 is a potent and selective inhibitor of TAF1(2). []
  • Compound Description: This compound is a starting material for the synthesis of several derivatives with potential anti-HCV activity. []

(E)-5-((1H-benzo[d]imidazol-2-yl) diazenyl)-4,6-dimethylpyridin-2-amine

  • Compound Description: This compound is a heterocyclic azo dye used to create novel azo-Schiff bases by reacting with 4-(dimethylamino)benzaldehyde. []
  • Relevance: This compound shares the core structure of 1H-benzo[d]imidazole with (1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine. The key difference is the presence of a diazenyl-dimethylpyridine substituent at position 5 of the benzimidazole ring, which is absent in (1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine. []

Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate

  • Compound Description: This compound is a biheterocyclic derivative of the phosphonic glycine analogue, synthesized using a Click Chemistry approach. Its structure is confirmed through 1D and 2D NMR experiments. []

4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine

  • Compound Description: This compound has been synthesized and its potential as an anti-hepatitis B agent has been studied both theoretically and experimentally. []
  • Compound Description: This compound serves as a ligand forming complexes with various metal ions, which are studied for their antimicrobial properties. []

1-methyl-5-(trifluoromethyl)-1H-benzo[d]imidazole-2(3H)-thione

  • Compound Description: This compound has been crystallized and its structure characterized. []
  • Relevance: This compound is structurally very similar to (1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine. The key difference is the presence of a thione group at position 2 of the benzimidazole ring in this compound, while (1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine has a methanamine group at the same position. []
  • Compound Description: These compounds are used as cyclometalates to create blue-emitting homoleptic iridium(III) phosphors for organic light-emitting diodes (OLEDs). []
  • Relevance: These compounds belong to the same benzimidazole class as (1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine, sharing the trifluoromethyl-substituted benzimidazole core structure. They differ in the specific positions of cyano, methyl, and phenyl substituents around the benzimidazole ring. []
  • Compound Description: This compound acts as a ligand in newly synthesized mononuclear and dinuclear osmium(II) complexes, which exhibit selective fluoride sensing properties. []
Overview

The compound (1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine is a benzimidazole derivative notable for its potential applications in medicinal chemistry. It is characterized by a complex molecular structure that includes a trifluoromethyl group, which enhances its biological activity and solubility properties. This compound is classified under the category of heterocyclic organic compounds, specifically benzimidazoles, which are known for their diverse pharmacological activities.

Source

This compound has been documented in various chemical databases and research articles. Its synthesis and characterization have been reported in publications focused on organic chemistry and drug development, including patents and academic journals that explore novel synthetic methodologies and compound evaluations .

Synthesis Analysis

Methods

The synthesis of (1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available aromatic aldehydes and o-phenylenediamines, which serve as the primary reactants.
  2. Reaction Conditions: The reaction is often conducted in the presence of solvents such as dimethylformamide or 1,4-dioxane, sometimes with the addition of sulfur to facilitate the formation of C–N bonds.
  3. Isolation of Product: After the reaction completion, the product is isolated through standard purification techniques such as recrystallization or chromatography .

Technical Details

The synthesis can be optimized by varying the reaction conditions, such as temperature, time, and concentration of reactants, to improve yield and purity. The presence of trifluoromethyl groups can significantly influence reaction kinetics and thermodynamics, making it a focal point in synthetic strategy development.

Molecular Structure Analysis

Structure

The molecular formula of (1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine is C10H12F3N3C_{10}H_{12}F_3N_3. The structure features:

  • A benzimidazole core with a methyl group at the 1-position.
  • A trifluoromethyl group at the 5-position.
  • An amine functional group attached to a methanamine moiety.

Data

The molecular weight of this compound is approximately 302.12 g/mol. Its structural representation can be depicted using various chemical notation systems such as SMILES or InChI.

Chemical Reactions Analysis

Reactions

The reactions involving (1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine primarily include:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
  • Formation of Derivatives: This compound can serve as a precursor for synthesizing more complex derivatives through further functionalization.

Technical Details

Reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure optimal yields and purity levels.

Mechanism of Action

Process

The mechanism of action for (1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine involves its interaction with biological targets, particularly in enzyme inhibition or receptor modulation.

Data

Research indicates that compounds within this class may affect signaling pathways by binding to specific proteins or enzymes, potentially influencing cellular processes such as proliferation or apoptosis. The binding affinity and efficacy can vary significantly based on structural modifications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Exhibits good solubility in polar solvents due to its polar functional groups.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may require specific handling due to its reactivity.
  • Reactivity: The presence of trifluoromethyl enhances its reactivity towards electrophiles, making it useful in various synthetic applications.

Relevant analyses often include spectroscopic techniques (NMR, IR) to confirm structural integrity and purity.

Applications

(1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine finds applications primarily in:

  • Drug Development: As a lead compound for developing new pharmaceuticals targeting various diseases.
  • Biochemical Research: Used in studies investigating enzyme mechanisms and cellular signaling pathways.
  • Synthetic Chemistry: Acts as an intermediate in synthesizing more complex organic molecules.

This compound exemplifies the versatility and importance of benzimidazole derivatives in contemporary chemical research and pharmaceutical development .

Properties

CAS Number

828241-99-2

Product Name

(1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine

IUPAC Name

[1-methyl-5-(trifluoromethyl)benzimidazol-2-yl]methanamine

Molecular Formula

C10H10F3N3

Molecular Weight

229.2 g/mol

InChI

InChI=1S/C10H10F3N3/c1-16-8-3-2-6(10(11,12)13)4-7(8)15-9(16)5-14/h2-4H,5,14H2,1H3

InChI Key

IDMFQDHIVDCRQN-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)C(F)(F)F)N=C1CN

Canonical SMILES

CN1C2=C(C=C(C=C2)C(F)(F)F)N=C1CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.